(3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
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Overview
Description
The compound (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a unique synthetic molecule that features an intriguing blend of functional groups, including a phenyl ring, a dimethylamino group, a pyridyl ring, an oxadiazole, and an azetidine. These structural features collectively contribute to its versatile chemical reactivity and potential applicability across various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step synthetic route. Key steps typically involve the formation of the azetidine ring, the synthesis of the oxadiazole moiety, and the coupling of these components with a dimethylaminophenyl precursor.
Step 1: : Formation of azetidine The azetidine ring can be constructed via a [2+2] cycloaddition reaction involving appropriate dienophiles and alkenes.
Step 2: : Synthesis of oxadiazole The oxadiazole ring can be prepared via the cyclization of hydrazine derivatives with nitriles under acidic or basic conditions.
Step 3: : Coupling reaction The final coupling step involves a condensation reaction between the azetidine and oxadiazole intermediates with a dimethylaminophenyl derivative, typically in the presence of a strong base such as potassium tert-butoxide.
Industrial Production Methods
For industrial-scale production, optimization of each synthetic step for higher yields and purity is crucial. Process development may involve the use of continuous flow chemistry techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound can undergo oxidation to form corresponding N-oxides or reduction to the corresponding amines and alcohols.
Substitution: : Substitution reactions may occur at the dimethylamino group or at the phenyl ring.
Cycloaddition: : Further cycloaddition reactions could modify the azetidine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: : Use of reducing agents like lithium aluminium hydride (LAH) or hydrogen gas with a palladium catalyst.
Substitution: : Conditions might involve electrophilic aromatic substitution with reagents such as halogens, nitro compounds, or sulfonic acids.
Major Products
Major products formed from these reactions include N-oxides, reduced amines, substituted phenyl derivatives, and cycloaddition adducts with various functional groups.
Scientific Research Applications
Chemistry
This compound serves as a valuable intermediate in organic synthesis, facilitating the construction of complex molecular architectures due to its multiple reactive sites.
Biology and Medicine
In biological research, it may act as a probe to study enzyme activities or as a precursor in the synthesis of bioactive molecules. In medicinal chemistry, derivatives of this compound could be explored for pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial context, this compound could be utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.
Mechanism of Action
Molecular Targets and Pathways
The precise mechanism of action depends on its specific application. Generally, it may interact with biological macromolecules such as proteins or nucleic acids, affecting their function through binding or chemical modification. This interaction might involve key pathways in cellular processes, including signal transduction or metabolic regulation.
Comparison with Similar Compounds
Compared to similar compounds, (3-(Dimethylamino)phenyl)(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone stands out due to its unique combination of azetidine, oxadiazole, and pyridine rings, which are not commonly found together in a single molecule.
List of Similar Compounds
(4-(Dimethylamino)phenyl)-1,2,4-oxadiazol-3-yl)methanone
(4-(Pyridin-4-yl)-1,2,4-oxadiazol-3-yl)methanone
(3-(Dimethylamino)phenyl)azetidin-1-yl)methanone
Properties
IUPAC Name |
[3-(dimethylamino)phenyl]-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-23(2)16-5-3-4-14(10-16)19(25)24-11-15(12-24)18-21-17(22-26-18)13-6-8-20-9-7-13/h3-10,15H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXHNNMXIBYBDCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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